[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as benzoyloxy, fluoro, and dioxopyrimidinyl groups. It is often used in research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the oxolan ring: This step involves the cyclization of a suitable precursor.
Introduction of the fluoro and dioxopyrimidinyl groups: These groups are introduced through nucleophilic substitution reactions.
Benzoylation: The final step involves the benzoylation of the hydroxyl groups to form the dibenzoyloxy derivative
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve:
Optimization of reaction conditions: To ensure high yield and purity.
Use of continuous flow reactors: To enhance reaction efficiency and scalability.
Purification techniques: Such as crystallization and chromatography to obtain the final product
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The compound may:
Inhibit enzyme activity: By binding to the active site of enzymes.
Interfere with DNA synthesis: By incorporating into the DNA strand and causing chain termination.
Modulate signaling pathways: By interacting with receptors or other signaling molecules
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4R,5R)-3-(benzoyloxy)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl]methyl benzoate
- [(2R,3R,4R,5R)-2-(benzoyloxymethyl)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-yl)tetrahydrofuran-3,4-diyl dibenzoate]
Uniqueness
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C31H25FN2O9 |
---|---|
Molecular Weight |
588.5 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H25FN2O9/c1-31(43-28(38)21-15-9-4-10-16-21)24(42-27(37)20-13-7-3-8-14-20)23(18-40-26(36)19-11-5-2-6-12-19)41-29(31)34-17-22(32)25(35)33-30(34)39/h2-17,23-24,29H,18H2,1H3,(H,33,35,39)/t23-,24-,29-,31-/m1/s1 |
InChI Key |
DBNWXXHQEQCDIA-KTWNKCLUSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1(C(C(OC1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.